Dodecylbenzenesulfonic acid, 2-amino-2-methylpropanol salt
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Overview
Description
Benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol (1:1) is a compound formed by the reaction of benzenesulfonic acid, dodecyl- with 2-amino-2-methyl-1-propanol in a 1:1 molar ratio. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol involves the sulfonation of dodecylbenzene with concentrated sulfuric acid to produce dodecylbenzenesulfonic acid. This intermediate is then neutralized with 2-amino-2-methyl-1-propanol to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the continuous sulfonation of dodecylbenzene using sulfur trioxide in a falling film reactor. The resulting dodecylbenzenesulfonic acid is then neutralized with 2-amino-2-methyl-1-propanol under controlled conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acids .
Scientific Research Applications
Benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a detergent to solubilize proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Ammonium dodecylbenzenesulfonate
- Calcium dodecylbenzenesulfonate
- Isopropylamine dodecylbenzenesulfonate
- Magnesium isododecylbenzenesulfonate
- MIPA-dodecylbenzenesulfonate
- Potassium dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
- Sodium tridecylbenzenesulfonate
Uniqueness
What sets benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol apart from similar compounds is its specific combination of surfactant properties and the presence of the 2-amino-2-methyl-1-propanol moiety. This unique structure provides distinct solubilizing and emulsifying capabilities, making it particularly effective in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
37475-84-6 |
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Molecular Formula |
C18H30O3S.C4H11NO C22H41NO4S |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-4(2,5)3-6/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3,5H2,1-2H3 |
InChI Key |
VXMUUMWPUFLERR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(C)(CO)N |
Origin of Product |
United States |
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